JNJ-26489112 was developed by Janssen Pharmaceuticals and is categorized under broad-spectrum anticonvulsants. It belongs to a class of compounds that target various mechanisms involved in seizure activity, making it a candidate for treating different types of epilepsy. The compound's chemical structure is characterized by the presence of a chloro-dihydrobenzo-dioxin moiety linked to a sulfamide group, which contributes to its pharmacological properties .
The synthesis of JNJ-26489112 involves several key steps utilizing regioselective methods to obtain the desired dioxin derivatives. The primary synthetic route includes:
This multi-step synthesis allows for the production of single enantiomers, which are crucial for evaluating the pharmacological activity and safety profile of the compound.
The molecular formula for JNJ-26489112 is C₁₁H₁₃ClN₂O₃S, and its molecular weight is approximately 288.75 g/mol. The structure features a chloro-substituted benzodioxin ring system connected to a methylsulfamide group, which is essential for its anticonvulsant activity.
The structural representation can be summarized as follows:
The chemical reactions involved in synthesizing JNJ-26489112 include:
These reactions are carefully controlled to optimize yield and purity.
JNJ-26489112 exerts its anticonvulsant effects primarily through modulation of neurotransmitter systems involved in seizure propagation. The proposed mechanism includes:
In clinical studies, JNJ-26489112 demonstrated a dose-dependent effect on reducing photoparoxysmal responses in patients with photosensitive epilepsy, indicating its potential effectiveness in managing seizure disorders .
JNJ-26489112 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for clinical applications.
JNJ-26489112 has significant potential applications in various scientific domains:
The development of JNJ-26489112 responded to critical unmet needs in epilepsy therapeutics. Approximately 30% of epilepsy patients exhibit pharmacoresistance to existing AEDs, resulting in uncontrolled seizures and diminished quality of life [6]. This treatment gap stems partly from the narrow mechanistic scope of conventional AEDs, which predominantly modulate sodium channels, GABAergic transmission, or calcium currents. Additionally, older-generation AEDs carry substantial tolerability burdens: cognitive impairment, teratogenicity, and metabolic complications frequently limit their clinical utility [5] [6].
Carbonic anhydrase inhibitors (CAIs) like acetazolamide, though clinically useful, exemplify these challenges. By non-selectively inhibiting CA-I/II isoforms, they induce dose-dependent metabolic acidosis, nephrolithiasis, and paresthesia [5]. JNJ-26489112 circumvented these limitations through targeted molecular design, prioritizing broad-spectrum efficacy without CA-mediated toxicity. Its preclinical profile demonstrated superior protection in hippocampal kindling and metrazol-induced seizure models compared to legacy AEDs, suggesting enhanced potential for pharmacoresistant epilepsy [3] [4].
Table 1: Therapeutic Limitations Addressed by JNJ-26489112 Development
Limitation of Existing AEDs | JNJ-26489112 Design Response |
---|---|
Pharmacoresistance (30% prevalence) | Multi-target mechanism enhancing efficacy in refractory models [6] |
Carbonic anhydrase-mediated toxicity | Negligible CA-I/II inhibition (IC₅₀ > 18–35 μM) [4] |
Narrow spectrum of activity | Efficacy across audiogenic, electrical, and chemical seizure models [4] |
Cognitive side effects | Structural optimization to reduce off-target CNS effects [2] |
JNJ-26489112 was explicitly engineered as a structural analog and successor to topiramate, aiming to retain broad anticonvulsant efficacy while eliminating its dose-limiting carbonic anhydrase (CA) inhibition [2] [4]. Topiramate’s potent inhibition of CA-II (Kᵢ ~ 10 nM) contributes significantly to its adverse effect profile, including metabolic acidosis, cognitive dulling, and renal calculi formation [5]. Molecular modifications focused on replacing topiramate’s sulfamate group with a sulfamide moiety while incorporating a chiral benzodioxine scaffold. This redesign yielded two critical advantages:
Table 2: Structural and Pharmacological Comparison with Topiramate
Property | Topiramate | JNJ-26489112 | Functional Consequence |
---|---|---|---|
Core Structure | Fructose-derived sulfamate | Chiral benzodioxine sulfamide | Enhanced target specificity [2] |
CA-II Inhibition | High (Kᵢ ~10 nM) | Low (IC₅₀ = 35 μM) | Mitigated metabolic acidosis risk [4] |
Voltage-Gated Na⁺ Block | Moderate | Potent | Improved seizure spread suppression [4] |
KCNQ2 Opening | Weak | Strong (-50 mV) | Enhanced hyperpolarization [9] |
JNJ-26489112 exemplifies the multi-targeting strategy dominating modern antiepileptic drug discovery. Its mechanism integrates complementary actions on neuronal excitability and synchronization:
This multi-modal pharmacology translates to broad efficacy across seizure models. In rodents, JNJ-26489112 exhibited ED₅₀ values of 109 mg/kg (pentylenetetrazol), 189 mg/kg (picrotoxin), and 197 mg/kg (bicuculline) [4]. Its ability to elevate seizure thresholds in hippocampal kindling models further suggests disease-modifying potential beyond symptomatic control [3]. Clinically, this breadth was validated in a proof-of-concept photosensitivity study where single 3000 mg doses achieved complete suppression of photoparoxysmal EEG responses in 67% (2/3) of patients [1] [3].
Table 3: Preclinical Anticonvulsant Efficacy Profile
Seizure Model | Species | ED₅₀ (mg/kg) | Reference Compound Comparison |
---|---|---|---|
Pentylenetetrazol (PTZ) | Mouse | 109 | Lower than phenytoin/carbamazepine [4] |
Picrotoxin | Mouse | 189 | Superior to topiramate [4] |
Bicuculline | Mouse | 197 | Broader spectrum than gabapentin [4] |
Hippocampal Kindling | Rat | Significant threshold elevation | Comparable to valproate [3] |
Pharmacokinetic studies revealed favorable properties supporting once-daily dosing: high oral bioavailability (83–95% across species), linear exposure up to 300 mg/kg, and plasma half-lives of 8.2 hours (rats) and 20 hours (dogs) [4] [9]. Its minimal CYP450-mediated drug interactions further distinguished it from enzyme-inducing AEDs like carbamazepine, as evidenced by unchanged concomitant AED concentrations in clinical trials [1] [3]. Despite discontinuation of development for major depressive disorder, JNJ-26489112 remains a structurally innovative template for next-generation broad-spectrum anticonvulsants targeting pharmacoresistant epilepsy [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7